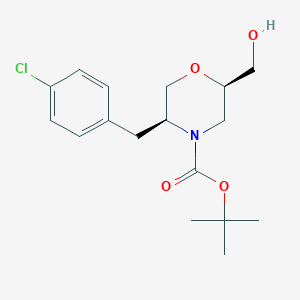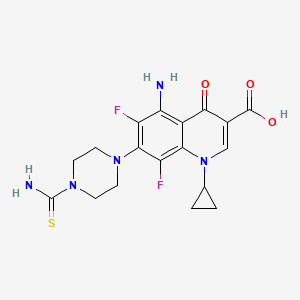
3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that features a benzo[d][1,3]dioxole ring and a methoxyphenyl group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the propanoic acid backbone: This can be done through various methods, such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine
Drug Development: The compound might be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the benzo[d][1,3]dioxole ring.
3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole ring and the methoxyphenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
属性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-2-11(3-6-13)14(9-17(18)19)12-4-7-15-16(8-12)22-10-21-15/h2-8,14H,9-10H2,1H3,(H,18,19) |
InChI 键 |
SLYYYODCGYREOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
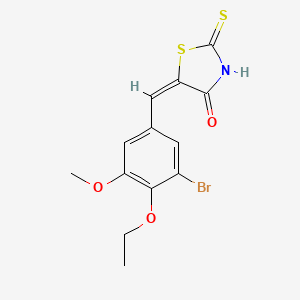
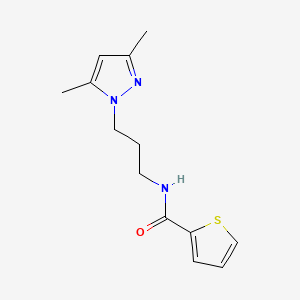
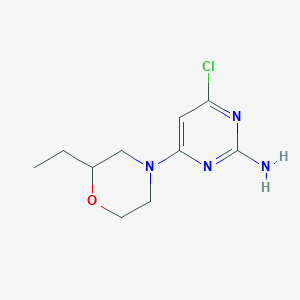
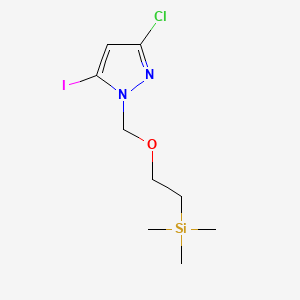
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
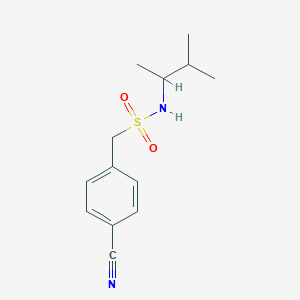
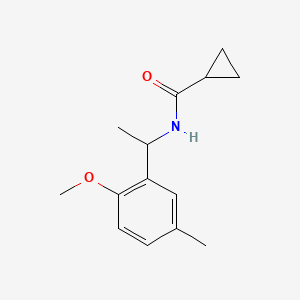
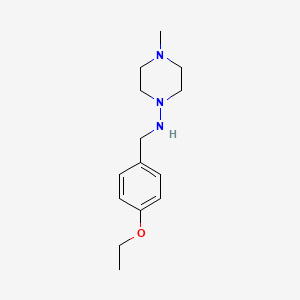
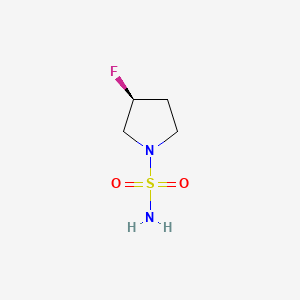
![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)

